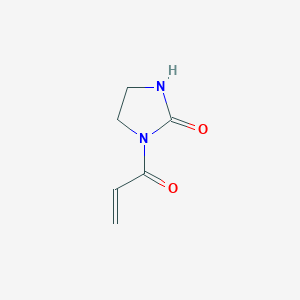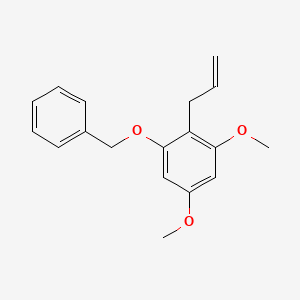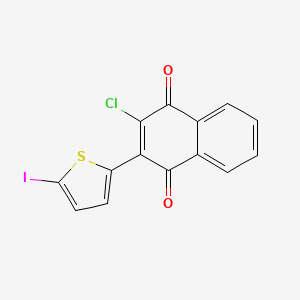
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and 5-iodothiophene.
Reaction Conditions: The reaction is carried out in an anhydrous environment using a suitable solvent such as methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boron reagents in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its naphthoquinone core, which is known for its biological activities.
Biological Studies: The compound can be used to study enzyme inhibition, particularly in pathways involving redox reactions.
Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione involves its interaction with biological molecules:
Molecular Targets: The compound can target enzymes involved in redox reactions, such as oxidoreductases.
Pathways Involved: It can modulate oxidative stress pathways, influencing cellular redox states and potentially leading to therapeutic effects in diseases related to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Known for its biological activities, including anti-inflammatory and anticancer properties.
2-Chloro-3,5-dinitropyridine: Another chlorinated naphthoquinone derivative with distinct chemical properties.
Uniqueness
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
112616-34-9 |
|---|---|
Molekularformel |
C14H6ClIO2S |
Molekulargewicht |
400.62 g/mol |
IUPAC-Name |
2-chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H6ClIO2S/c15-12-11(9-5-6-10(16)19-9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
InChI-Schlüssel |
YEEFPIZYVBUFBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)C3=CC=C(S3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
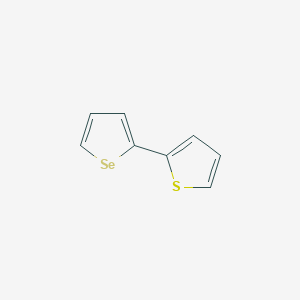
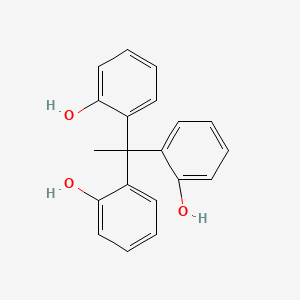
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
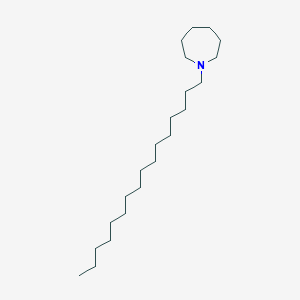
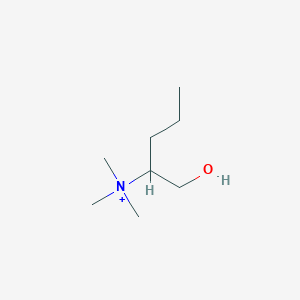
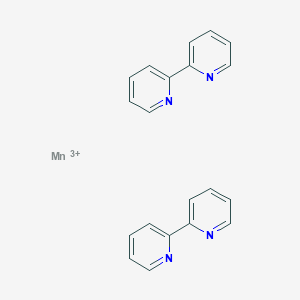
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
